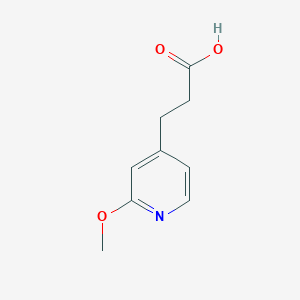

3-(2-Methoxypyridin-4-YL)propanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related pyridinyl compounds involves multiple steps, including condensation reactions, characterizations through infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction techniques. For instance, the synthesis of a Schiff base through the condensation of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine demonstrated a method for producing compounds with pyridinyl moieties (Bai Linsha, 2015). Similarly, reactions involving 2-methoxy-4-chromanones with various metal acetates have been explored to form novel coordination complexes, showcasing the chemical versatility of methoxypyridine derivatives (E. Jose et al., 2018).

Molecular Structure Analysis

The structural analysis of methoxypyridine derivatives often employs IR, 1H NMR, and X-ray single crystal diffraction. The characterization of these compounds reveals detailed molecular arrangements, crystal systems, and bond formations, providing insights into their chemical behavior and potential applications (Bai Linsha, 2015).

Chemical Reactions and Properties

Methoxypyridine compounds participate in various chemical reactions, including nucleophilic substitution and condensation, leading to a wide range of derivatives with diverse chemical properties. These reactions are influenced by factors such as the presence of cyano groups, which facilitate nucleophilic substitution, and the conditions under which these transformations occur (O. V. Ershov et al., 2015).

Scientific Research Applications

Structural Modifications for Safety and Efficacy

Research has shown that structural modifications of compounds containing 3-methoxy-2-aminopyridine can reduce safety risks such as mutagenic potential and drug-drug interactions. These modifications aim to minimize the formation of reactive metabolites, thus mitigating safety liabilities (Palmer et al., 2012).

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of compounds related to 3-(2-Methoxypyridin-4-YL)propanoic acid have highlighted different protonation sites and hydrogen bonding patterns. These findings provide insights into the molecular interactions that contribute to the compound's stability and reactivity (Böck et al., 2021).

Quantum Mechanical and Spectroscopic Study

A detailed quantum mechanical and spectroscopic study of a non-steroidal anti-inflammatory compound, closely related to the subject chemical, offers insights into its optimized geometrical structure, electronic, and vibrational characteristics. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceuticals (Sakthivel et al., 2018).

Synthesis and Biological Activity

Research into derivatives of 3-(2-Methoxypyridin-4-YL)propanoic acid, such as 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, has demonstrated significant antiproliferative effects against cancer cell lines. This suggests potential applications in developing new anticancer agents (Božić et al., 2017).

Functional Modification for Medical Applications

Functional modification of polymers with compounds including 3-(2-Methoxypyridin-4-YL)propanoic acid derivatives has shown promising biological activities. These modified polymers exhibit increased thermal stability and potential for medical applications, such as antibacterial and antifungal uses (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Derivatives of 3-(2-Methoxypyridin-4-YL)propanoic acid have been investigated as corrosion inhibitors for mild steel in acidic solutions. The study provides insights into the compounds' adsorption behavior and their effectiveness in protecting metal surfaces, indicating their potential industrial applications (Gupta et al., 2016).

Safety and Hazards

The safety information for “3-(2-Methoxypyridin-4-YL)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

properties

IUPAC Name |

3-(2-methoxypyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-6-7(4-5-10-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRMZWVSXQGAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557616 | |

| Record name | 3-(2-Methoxypyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxypyridin-4-YL)propanoic acid | |

CAS RN |

102336-07-2 | |

| Record name | 2-Methoxy-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102336-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxypyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

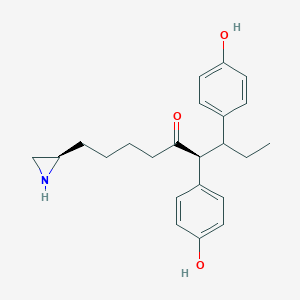

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

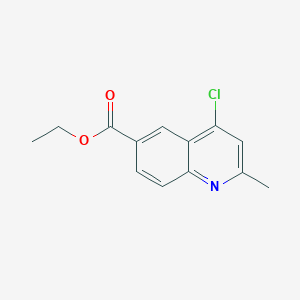

![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)

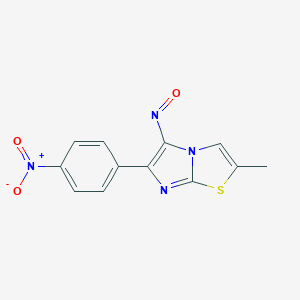

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

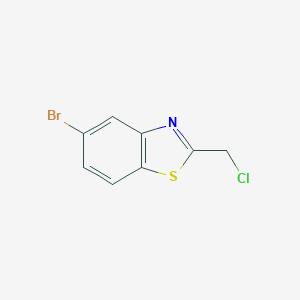

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)